N-(2-methoxyethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)cyclopropanamine: is an organic compound with the molecular formula C₆H₁₃NO. It is a cyclopropane derivative where the amine group is substituted with a 2-methoxyethyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-methoxyethyl)cyclopropanamine typically begins with cyclopropanamine and 2-methoxyethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group in cyclopropanamine with the 2-methoxyethyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyethyl)cyclopropanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)cyclopropanamine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of amine-containing compounds with enzymes and receptors .
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The 2-methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropanamine: The parent compound without the 2-methoxyethyl substitution.
N-(2-hydroxyethyl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-ethoxyethyl)cyclopropanamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N-(2-methoxyethyl)cyclopropanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity compared to its analogs .
Biological Activity
N-(2-methoxyethyl)cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl ring substituted with a 2-methoxyethyl group. This unique structure contributes to its reactivity and interaction with various molecular targets, including enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C5H11N |
Molecular Weight | 99.15 g/mol |
Structure | Cyclopropylamine derivative |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropylamine structure may act as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group enhances binding affinity and selectivity. This compound has been investigated for its effects on various cellular processes, including:
- Enzyme inhibition : It may inhibit critical enzymes involved in metabolic pathways.
- Receptor modulation : It could influence receptor activity, impacting signaling pathways.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological assays. For instance, studies have shown that this compound exhibits significant activity against certain bacterial strains, suggesting its role as an antimicrobial agent.
Table 1: Biological Activity Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Activity :
- Enzyme Interaction :
- Potential in Neurodegenerative Disorders :
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBPLJSLMGJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178366-15-9 |
Source
|
Record name | N-(2-methoxyethyl)cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.